(3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one
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Overview
Description
(3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one is a synthetic organic compound that belongs to the class of furanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may exhibit potential as an antimicrobial, anticancer, or anti-inflammatory agent. Studies on its biological activity can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. Research on its interactions with biological targets can lead to the development of new drugs or therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-(4-chlorophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one
- (3Z)-5-(4-fluorophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one
- (3Z)-5-(4-methylphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one
Uniqueness
The uniqueness of (3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one lies in its bromine substituent, which can influence its reactivity and biological activity. Compared to similar compounds with different substituents, the bromine atom may enhance certain properties, such as its ability to undergo specific chemical reactions or interact with biological targets.
Properties
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO4/c1-22-17-9-11(2-7-15(17)20)8-13-10-16(23-18(13)21)12-3-5-14(19)6-4-12/h2-10,20H,1H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBSRESIJRYTLB-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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